molecular formula C7H6N2S B1296570 2-(1H-pyrrol-1-yl)-1,3-thiazole CAS No. 50966-77-3

2-(1H-pyrrol-1-yl)-1,3-thiazole

Cat. No. B1296570
CAS RN: 50966-77-3
M. Wt: 150.2 g/mol
InChI Key: UXSYEXOXNYUQHT-UHFFFAOYSA-N
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Description

The compound “2-(1H-Pyrrol-1-yl)ethanamine” may be used in the preparation of dihydropyrrolo . Another compound “2-(1H-Pyrrol-1-yl)ethanol” has a molecular formula of C6H9NO .


Synthesis Analysis

In a study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . Another study mentioned the synthesis and modification of 1-cyclopentyl-6-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-piperidinecarboxamide and related compounds.


Molecular Structure Analysis

The molecular structure of “2-(1H-Pyrrol-1-yl)ethanol” is available on ChemSpider . Another compound “2-(1H-Pyrrol-1-yl)benzoic acid” has a molecular formula of C11H9NO2 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of 1-cyclopentyl-6-oxo-N-[2-(1H-pyrrol-1-yl)ethyl]-3-piperidinecarboxamide and related compounds can include nucleophilic addition-cyclization processes.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-Pyrrol-1-yl)ethanol” are available on ChemSpider . Another compound “2-(1H-Pyrrol-1-yl)benzoic acid” has a molecular weight of 187.195 Da .

Scientific Research Applications

Cycloaddition Reactions

The compound 2-(1H-pyrrol-1-yl)-1,3-thiazole, as part of the pyrrolo[1,2-c]thiazole family, is involved in cycloaddition reactions. Sutcliffe et al. (2000) explored the behavior of pyrrolo[1,2-c]thiazole in cycloaddition to electron-deficient alkenes and alkynes, highlighting its potential in synthetic chemistry applications (Sutcliffe, Storr, Gilchrist, & Rafferty, 2000).

Anticancer Activity

Research by Gomha et al. (2015) demonstrated the synthesis of thiazole derivatives, including compounds with a pyrrole moiety, showing promising anticancer activity against certain carcinoma cell lines. This suggests its potential role in developing novel anticancer therapies (Gomha, Riyadh, Mahmmoud, & Elaasser, 2015).

Antimicrobial Activity

Yurttaş et al. (2013) synthesized compounds containing the thiazole and pyrrole rings, demonstrating effective antibacterial and antifungal properties. This indicates the potential of 2-(1H-pyrrol-1-yl)-1,3-thiazole derivatives in antimicrobial applications (Yurttaş, Özkay, Kaplancıklı, Tunalı, & Karaca, 2013).

Synthesis and Chemical Properties

Vovk et al. (2010) explored the synthesis of 1H-pyrrole derivatives, including the thiazole group, providing insights into its chemical properties and potential applications in various fields, such as pharmaceuticals (Vovk, Pinchuk, Tolmachov, & Gakh, 2010).

Insecticidal Applications

Fadda et al. (2017) investigated the use of thiazole-pyrrole derivatives as insecticidal agents. Their research offers an insight into the potential agricultural applications of these compounds (Fadda, Salam, Tawfik, Anwar, & Etman, 2017).

Platelet Activating Factor Antagonists

Summers and Albert (1987) identified pyrrolo[1,2-c]thiazoles as potent antagonists of platelet-activating factor (PAF), suggesting their role in treating PAF-related disorders, such as asthma and inflammation (Summers & Albert, 1987).

Safety And Hazards

The safety data sheet for “[2-(1H-Pyrrol-1-yl)phenyl]methanol” mentions that it is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has hazard classifications for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Future Directions

In a study, a new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl) benzohydrazides were prepared and evaluated for antibacterial activity . The results revealed promising future therapeutic possibilities with potential uses in the biological and medical sciences due to the compounds’ pronounced docking properties and biological activity .

properties

IUPAC Name

2-pyrrol-1-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c1-2-5-9(4-1)7-8-3-6-10-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSYEXOXNYUQHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305502
Record name 2-pyrrol-1-yl-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-pyrrol-1-yl)-1,3-thiazole

CAS RN

50966-77-3
Record name 2-(1H-Pyrrol-1-yl)thiazole
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC 170947
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Record name NSC170947
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Record name 2-pyrrol-1-yl-1,3-thiazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 55.5 g (0.5 mole) 2-aminothiazole (90% pure) and 66 g (0.5 mole) 2,5-dimethyltetrahydrofuran is placed in a 1-liter 3-neck flask equipped with a stirrer, addition funnel, thermometer, and condenser, and 200 ml glacial acetic acid is added dropwise with stirring while maintaining the temperature below 20°C. After stirring for an additional 15 minutes, the reaction mixture is refluxed for 30 minutes and then cooled, made basic (pH 9-10) with 375 ml 30% sodium hydroxide, and steam-distilled to yield 1500 ml distillate.
Quantity
55.5 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
375 mL
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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